(11b,16a)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxy-pregna-1,4-diene-3,20-dione
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Overview
Description
(11b,16a)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxy-pregna-1,4-diene-3,20-dione is a synthetic steroid compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11b,16a)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxy-pregna-1,4-diene-3,20-dione typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Acetylation: Acetylation of the hydroxyl groups to form acetyloxy derivatives.
Butylidene Formation: Formation of butylidene bridges between oxygen atoms at positions 16 and 17.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(11b,16a)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxy-pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of other steroid derivatives.
Biology: Investigating its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Use in the production of steroid-based pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (11b,16a)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxy-pregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another synthetic steroid with anti-inflammatory properties.
Dexamethasone: A potent synthetic steroid used in various medical treatments.
Hydrocortisone: A naturally occurring steroid hormone with similar structural features.
Uniqueness
(11b,16a)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxy-pregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, such as the butylidene bridges and acetyloxy groups. These modifications can influence its biological activity and make it distinct from other similar compounds.
Properties
Molecular Formula |
C27H36O7 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
[2-[(1S,2S,4S,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H36O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-11,18-20,22-24,30H,5-8,12-14H2,1-4H3/t18-,19-,20-,22-,23?,24+,25-,26-,27+/m0/s1 |
InChI Key |
QZIYSFVNRMBENV-DKNRHPEFSA-N |
Isomeric SMILES |
CCCC1O[C@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C |
Origin of Product |
United States |
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